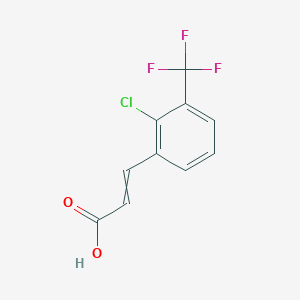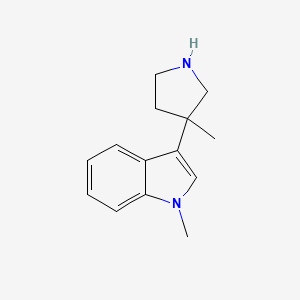
2-Bromo-6-fluoropyridine-4-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-fluoropyridine-4-sulfonyl chloride is a chemical compound with the molecular formula C5H2BrClFNO2S and a molecular weight of 274.50 g/mol . This compound is part of the pyridine family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-bromo-6-fluoropyridine with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 2-Bromo-6-fluoropyridine-4-sulfonyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-fluoropyridine-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the bromine or fluorine atoms.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Bromo-6-fluoropyridine-4-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to modify biological molecules for research purposes.
Industry: It is used in the production of agrochemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-6-fluoropyridine-4-sulfonyl chloride involves its ability to act as an electrophile in chemical reactions. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new compounds. This reactivity makes it useful in various synthetic applications .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-fluoropyridine
- 5-Bromo-2-fluoropyrimidine
- 2-Bromo-6-chloropyridine
- 2-Fluoropyridine
Uniqueness
2-Bromo-6-fluoropyridine-4-sulfonyl chloride is unique due to the presence of both bromine and fluorine atoms along with the sulfonyl chloride group. This combination of functional groups provides it with distinct reactivity and makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C5H2BrClFNO2S |
|---|---|
Molecular Weight |
274.50 g/mol |
IUPAC Name |
2-bromo-6-fluoropyridine-4-sulfonyl chloride |
InChI |
InChI=1S/C5H2BrClFNO2S/c6-4-1-3(12(7,10)11)2-5(8)9-4/h1-2H |
InChI Key |
PUULASQNXIOJRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1F)Br)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


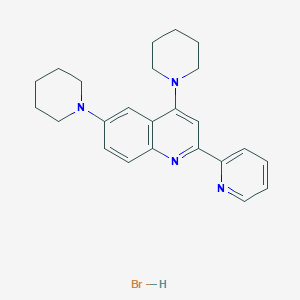
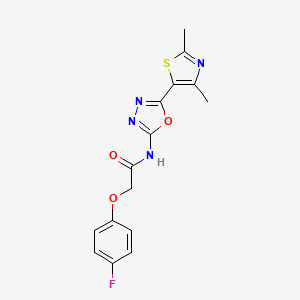
![3-(Chloromethyl)-6-(trifluoromethyl)imidazo[1,2-A]pyrimidine](/img/structure/B14866891.png)
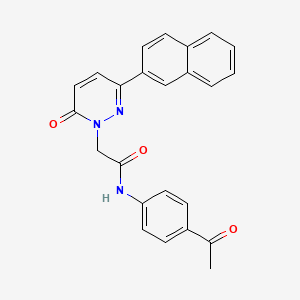
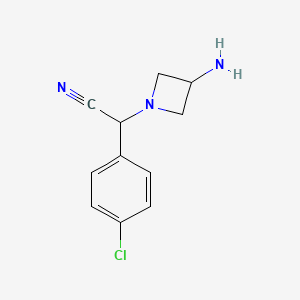
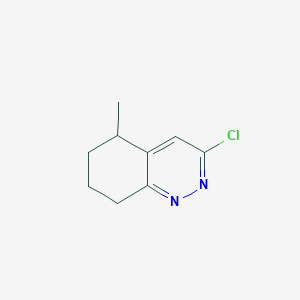
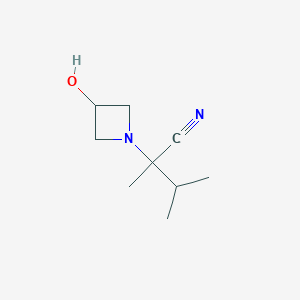
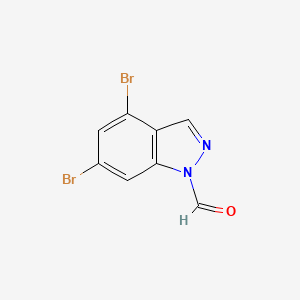
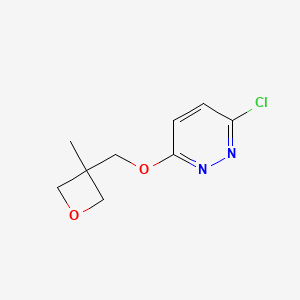
![1-Oxa-9-thia-4-azaspiro[5.5]undecan-5-one 9,9-dioxide](/img/structure/B14866922.png)
